![molecular formula C9H13NO B13181764 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound featuring an oxabicycloheptane core with an ethyl group and a carbonitrile group attached This compound is part of the 7-oxabicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a furan derivative with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic core with high stereoselectivity.
Industrial Production Methods
Industrial production of 7-oxabicyclo[2.2.1]heptane derivatives, including this compound, often employs similar Diels-Alder reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modification and functional changes .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: The parent compound without the ethyl and carbonitrile groups.
2-Methyl-7-oxabicyclo[2.2.1]heptane: A derivative with a methyl group instead of an ethyl group.
7-Oxabicyclo[2.2.1]heptane-2-one: A ketone derivative with different reactivity and applications.
Uniqueness
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both an ethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a broader range of chemical transformations and interactions compared to its simpler analogues .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3 |
Clave InChI |
VDKQBWDRWIVNJP-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2CCC1O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
methanol](/img/structure/B13181697.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
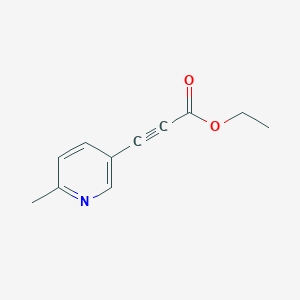
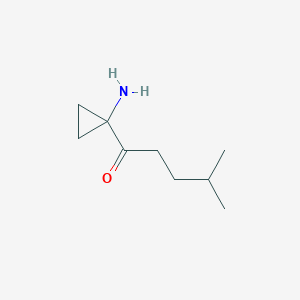
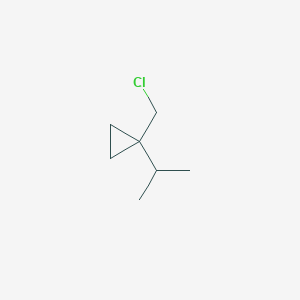
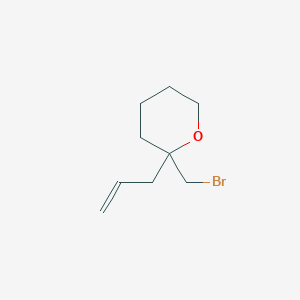
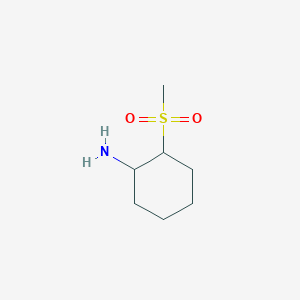


![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
